N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride
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Overview
Description
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl chloride group through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product. Safety measures are also crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carbamic acid derivative.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines or alcohols, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamoyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to modify pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in substitution and coupling reactions. Molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, although detailed studies are still ongoing to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoyl chlorides and trifluoromethyl-substituted aromatic compounds. Examples are:
- N-methyl-N-[4-(trifluoromethyl)phenyl]carbamate
- N-methyl-N-[4-(trifluoromethyl)phenyl]urea
Uniqueness
What sets N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride apart is its unique combination of a trifluoromethyl group and a carbamoyl chloride moiety. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1235712-89-6 |
---|---|
Molecular Formula |
C9H7ClF3NO |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
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